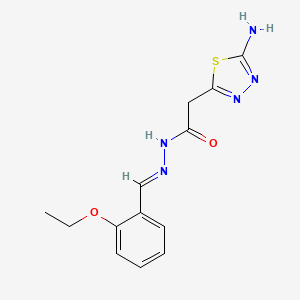![molecular formula C14H24N2O2S B3860117 N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3860117.png)
N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of intracellular calcium release and has been used to study the role of calcium signaling in various biological processes.
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research to study the role of calcium signaling in various biological processes. It has been used to investigate the mechanisms underlying calcium release from intracellular stores and its effects on cellular functions such as muscle contraction, secretion, and gene expression. This compound has also been used to study the role of calcium signaling in apoptosis, autophagy, and neurodegenerative diseases.
Mécanisme D'action
N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide is a potent inhibitor of intracellular calcium release and works by blocking the inositol 1,4,5-trisphosphate receptor (IP3R), which is responsible for releasing calcium from the endoplasmic reticulum. By inhibiting IP3R, this compound prevents the release of calcium from intracellular stores, leading to a decrease in cytosolic calcium concentration.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit muscle contraction, secretion, and gene expression. This compound has also been shown to induce apoptosis and autophagy in various cell types. In addition, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide is its potency as an inhibitor of intracellular calcium release. This makes it an ideal tool for studying the role of calcium signaling in various biological processes. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on other cellular processes besides calcium signaling are not well understood.
Orientations Futures
There are several future directions for research on N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of intracellular calcium release. Another area of interest is the investigation of the effects of this compound on other cellular processes besides calcium signaling. Finally, this compound could be used in combination with other drugs to investigate their effects on cellular functions.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-11-9-12(2)14(13(3)10-11)19(17,18)15-7-6-8-16(4)5/h9-10,15H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBQJCFLWSXNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860043.png)

![N-(4-bromophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3860056.png)

![propyl 4-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3860066.png)


![2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B3860096.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860100.png)

![methyl [4-(2-{[(2-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenoxy]acetate](/img/structure/B3860131.png)
![(3S*,4R*)-1-[(2E)-2-methylbut-2-en-1-yl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3860138.png)
![1-naphthaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3860145.png)

